Benzo[a]heptalene Acetamide Derivative;
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Overview
Description
Benzo[a]heptalene Acetamide Derivative; is a complex organic compound with a unique structure that includes methoxy, methyloxy, hydroxy, trifluoroacetylamino, and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[a]heptalene Acetamide Derivative; involves multiple steps, including the introduction of methoxy, methyloxy, and trifluoroacetylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[a]heptalene Acetamide Derivative; can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoroacetylamino group can be reduced to an amine.
Substitution: The methoxy and methyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the trifluoroacetylamino group may produce an amine.
Scientific Research Applications
Benzo[a]heptalene Acetamide Derivative; has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[a]heptalene Acetamide Derivative; involves its interaction with specific molecular targets and pathways. The trifluoroacetylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions that can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methoxy-2-methyloxy-3-hydroxy-7-acetylamino-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one
- Benzo[a]heptalene Acetamide Derivative;
Uniqueness
Benzo[a]heptalene Acetamide Derivative; is unique due to the presence of the trifluoroacetylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO5S/c1-29-18-15(27)8-10-4-6-13(25-20(28)21(22,23)24)12-9-14(26)16(31-3)7-5-11(12)17(10)19(18)30-2/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDJEEOMNARHHQ-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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